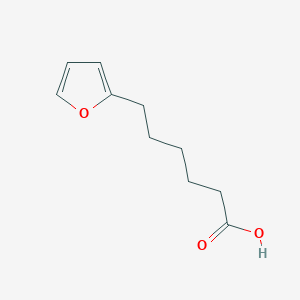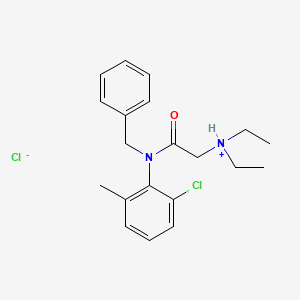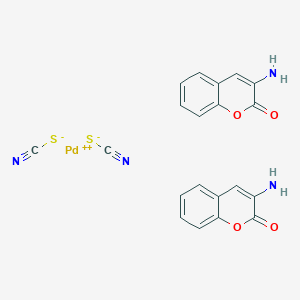
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is a coordination complex that features palladium as the central metal ion coordinated with two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) typically involves the reaction of palladium(II) salts with 2-oxo-2H-1-benzopyran-3-ylammine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Redox Reactions: The palladium center can participate in oxidation-reduction reactions, altering its oxidation state.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and reducing or oxidizing agents. The reactions are typically carried out in polar solvents, such as methanol, ethanol, or acetonitrile, under ambient or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halide salts can yield halide-coordinated palladium complexes, while redox reactions can produce palladium complexes with different oxidation states.
科学的研究の応用
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) has several scientific research applications, including:
Catalysis: The compound can serve as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies:
Analytical Chemistry: It can be used as a reagent in analytical techniques to detect or quantify specific analytes.
作用機序
The mechanism by which cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) exerts its effects depends on its application. In catalysis, the palladium center typically facilitates the formation and breaking of chemical bonds through coordination and redox processes. The thiocyanate and 2-oxo-2H-1-benzopyran-3-ylammine ligands can influence the reactivity and selectivity of the palladium center by modulating its electronic properties.
類似化合物との比較
Similar Compounds
cis-Bis(thiocyanato)bis[N-(2-pyridylmethylene)aminobiphenyl]iron(II): This compound exhibits spin-crossover behavior and has been studied for its large negative cubic hyperpolarizability
cis-[FeII(X-PPMA)2(NCS)2]·H2O: A family of iron(II) complexes with spin-crossover behavior above room temperature.
Uniqueness
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is unique due to its specific combination of ligands and the central palladium ion. This combination imparts distinct electronic and structural properties that can be leveraged in various applications, particularly in catalysis and materials science.
特性
CAS番号 |
79170-49-3 |
|---|---|
分子式 |
C20H14N4O4PdS2 |
分子量 |
544.9 g/mol |
IUPAC名 |
3-aminochromen-2-one;palladium(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
InChIキー |
IQWGMSPWLQWRSS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
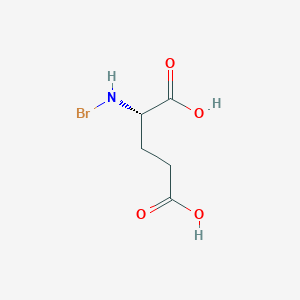
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
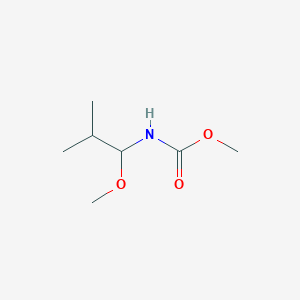

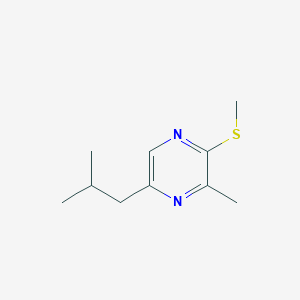
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

